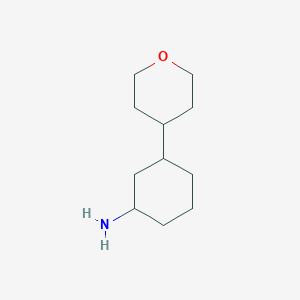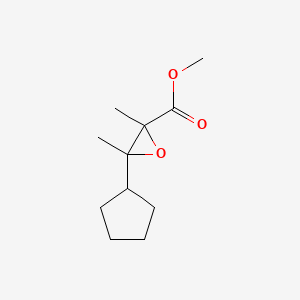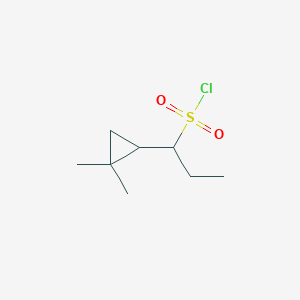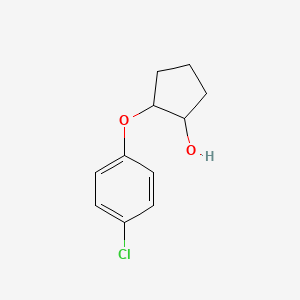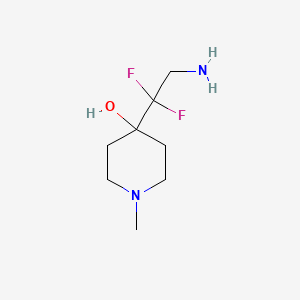
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The presence of fluorine atoms in its structure can significantly alter its chemical and biological properties, making it a compound of interest for scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpiperidin-4-ol with 2-amino-1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
Applications De Recherche Scientifique
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethyl)phenol
Uniqueness
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is unique due to its specific structure, which includes a piperidine ring and difluoroethyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds.
Propriétés
Formule moléculaire |
C8H16F2N2O |
|---|---|
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
4-(2-amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H16F2N2O/c1-12-4-2-7(13,3-5-12)8(9,10)6-11/h13H,2-6,11H2,1H3 |
Clé InChI |
VGWHUJCQRLCSAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C(CN)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


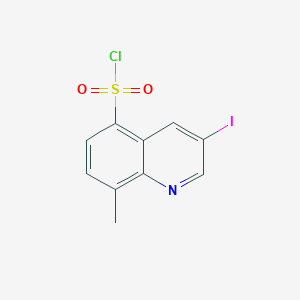
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
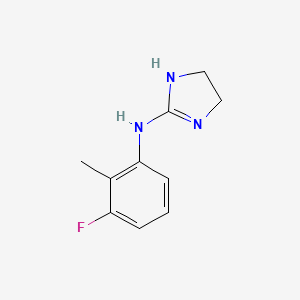
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
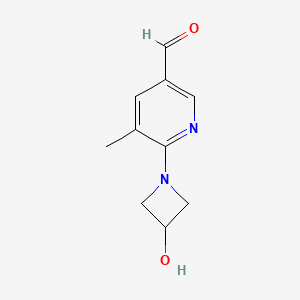
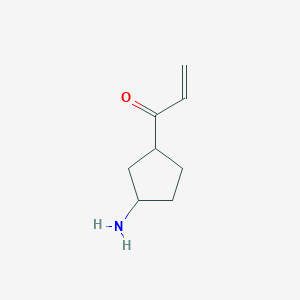
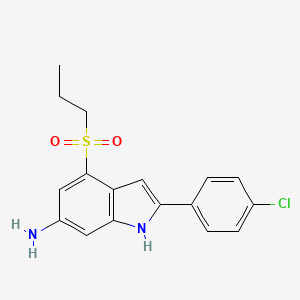
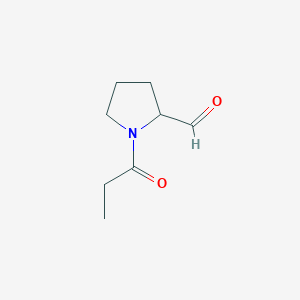
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)

